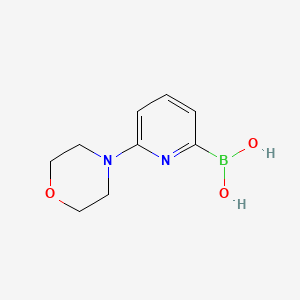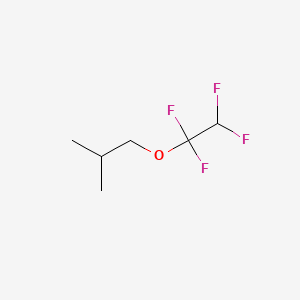
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is substituted with a bromine atom at the 3rd position and a methyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of “4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” is characterized by a 1,2,4-triazole ring substituted with a bromine atom and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” include a density of 1.9±0.1 g/cm³, a boiling point of 255.9±23.0 °C at 760 mmHg, and a flash point of 108.5±22.6 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
Triazole derivatives have been reported to possess analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain management and anti-inflammatory drugs.
Anticonvulsant Activity
Triazole compounds have also been associated with anticonvulsant activities . They could be explored for the development of drugs for the treatment of epilepsy and other seizure disorders.
Antineoplastic Activity
Triazole derivatives have shown antineoplastic activities, indicating their potential use in cancer treatment .
Antimalarial Activity
The antimalarial activity of triazole compounds has been reported . This suggests that these compounds could be used in the development of antimalarial drugs.
Antiviral Activity
Triazole compounds have demonstrated antiviral activities . This indicates their potential use in the development of antiviral drugs.
Agrochemical Applications
Triazole compounds have important application value in agrochemistry . They could be used in the development of new pesticides or plant growth regulators.
Material Chemistry Applications
The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests potential applications in material chemistry, such as the development of new materials with specific properties.
Propiedades
IUPAC Name |
4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVTYSBZGQNFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218466 |
Source


|
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
CAS RN |
1243250-25-0 |
Source


|
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



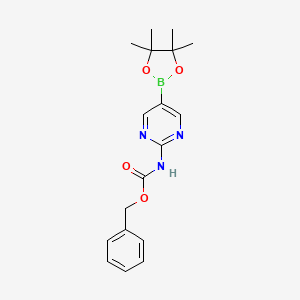
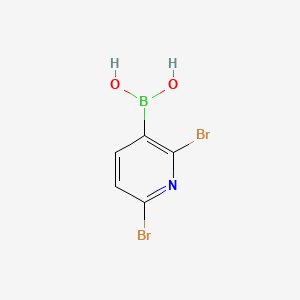
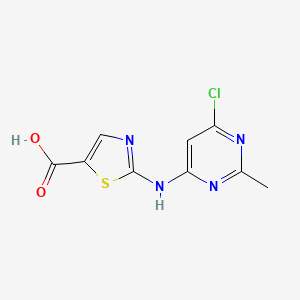
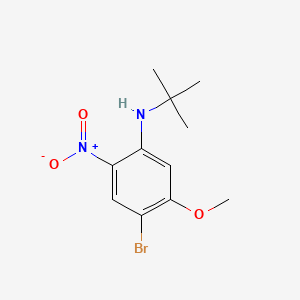
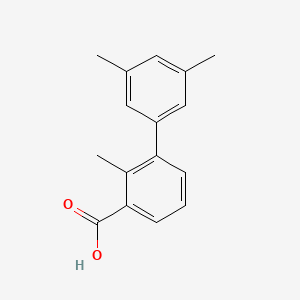
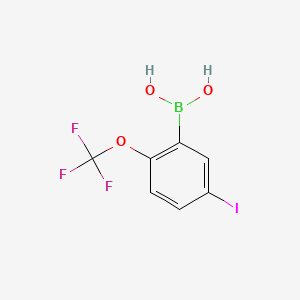

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)


